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3,4-Dihydroxybutan-2-one - 57011-15-1

3,4-Dihydroxybutan-2-one

Catalog Number: EVT-515366
CAS Number: 57011-15-1
Molecular Formula: C4H8O3
Molecular Weight: 104.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

p-Hydroxypyruvate (P-HPA)

Compound Description: p-Hydroxypyruvate is a naturally occurring organic compound. It serves as the donor substrate for the enzyme transketolase, which catalyzes the transfer of a C2 (1,2-dihydroxyethyl) moiety from p-hydroxypyruvate to a variety of acceptor substrates.

Relevance: p-Hydroxypyruvate shares a similar carbon skeleton with 3,4-dihydroxybutan-2-one, differing only in the presence of a carboxyl group (COOH) instead of a methyl group (CH3) at one end of the molecule. This structural similarity makes p-hydroxypyruvate a key compound in research aiming to modify transketolase to accept cheaper substrates like pyruvate for the synthesis of 3,4-dihydroxybutan-2-one.

Reference:

Pyruvate

Compound Description: Pyruvate is a key molecule in several metabolic pathways, including glycolysis. It's a simpler and significantly cheaper compound compared to p-hydroxypyruvate.

Relevance: Pyruvate is structurally analogous to both p-hydroxypyruvate and 3,4-dihydroxybutan-2-one. It shares the same core carbon chain but lacks the hydroxyl group present in both p-hydroxypyruvate and 3,4-dihydroxybutan-2-one. Research focuses on engineering transketolase variants that can utilize pyruvate as a donor substrate to synthesize 3,4-dihydroxybutan-2-one more cost-effectively.

Glycolaldehyde

Compound Description: Glycolaldehyde is the simplest possible molecule that contains both an aldehyde group and a hydroxyl group.

Relevance: While not structurally analogous to 3,4-dihydroxybutan-2-one in its entirety, glycolaldehyde serves as a potential acceptor substrate for the modified transketolase enzyme. The desired reaction involves the transfer of a C2 unit from pyruvate (donor) to glycolaldehyde (acceptor), forming 3,4-dihydroxybutan-2-one.

Reference:

(S)-3,4-Dihydroxybutan-2-one

Compound Description: This compound is the enantiomer of 3,4-dihydroxybutan-2-one. Enantiomers are molecules that are mirror images of each other and are non-superimposable.

Relevance: (S)-3,4-Dihydroxybutan-2-one is directly related to 3,4-dihydroxybutan-2-one as its mirror image molecule. The research aims to produce (S)-3,4-dihydroxybutan-2-one from cheaper starting materials using engineered transketolase, highlighting the importance of stereospecificity in the desired enzymatic reaction.

Ketimines derived from (R)-3,4-dihydroxybutan-2-one

Compound Description: Ketimines are organic compounds containing a carbon-nitrogen double bond (C=N). In this context, they are derived from the reaction of (R)-3,4-dihydroxybutan-2-one with an amine.

Relevance: These ketimines are structurally related to 3,4-dihydroxybutan-2-one as they retain the four-carbon chain and the two hydroxyl groups at the 3 and 4 positions. They serve as valuable intermediates in the synthesis of complex molecules, highlighting the utility of 3,4-dihydroxybutan-2-one as a building block in organic synthesis.

Reference:

1,4-substituted 2,3-dihydroxybutan-1-one derivatives

Compound Description: These derivatives encompass a range of compounds where the hydrogen atoms at the 1 and 4 positions of 2,3-dihydroxybutan-1-one are replaced with various substituents.

Relevance: These derivatives are structurally similar to 3,4-dihydroxybutan-2-one, sharing the same dihydroxybutanone core structure. Research explores different catalytic approaches, including organocatalysis, metal-promoted reactions, and biocatalysis, to synthesize these derivatives efficiently, emphasizing the versatility of this chemical scaffold.

Reference:

1,3,4-Trihydroxylated pentan-2-one derivatives

Compound Description: These derivatives represent a class of five-carbon compounds with three hydroxyl groups at the 1, 3, and 4 positions.

Relevance: While structurally distinct from 3,4-dihydroxybutan-2-one, the synthesis of these derivatives through aldolase catalysis demonstrates an alternative approach to building polyhydroxylated compounds. This highlights the broader context of utilizing different synthetic strategies to access valuable chiral building blocks, which can be further modified to obtain diverse structures, including 3,4-dihydroxybutan-2-one derivatives.

Overview

3,4-Dihydroxybutan-2-one, also known as L-3,4-dihydroxybutan-2-one or 3,4-dihydroxy-2-butanone, is a simple organic compound with the molecular formula C4H8O3\text{C}_4\text{H}_8\text{O}_3. It is classified as a diol due to the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. This compound plays a significant role in various biochemical pathways, particularly in the biosynthesis of riboflavin (vitamin B2) and other metabolic processes.

Source

3,4-Dihydroxybutan-2-one can be derived from natural sources or synthesized through chemical reactions. It is often produced biologically as an intermediate in the metabolism of carbohydrates. The enzyme L-3,4-dihydroxybutan-2-one 4-phosphate synthase catalyzes its formation from D-ribulose 5-phosphate, linking it to essential metabolic pathways in organisms .

Classification

In terms of classification, 3,4-dihydroxybutan-2-one falls under:

  • Chemical Class: Organic compounds
  • Functional Group: Alcohols (due to hydroxyl groups)
  • Substituents: Hydroxy groups on the second and third carbons of a butanone backbone.
Synthesis Analysis

Methods

The synthesis of 3,4-dihydroxybutan-2-one can be achieved through various methods:

  1. Biochemical Synthesis: The compound is synthesized enzymatically from D-ribulose 5-phosphate via the action of specific enzymes .
  2. Chemical Synthesis: It can also be synthesized through chemical reactions involving starting materials like acetaldehyde or butyric acid derivatives.

Technical Details

One common laboratory method involves the reduction of 3-ketobutanol using reducing agents such as sodium borohydride under controlled conditions. The reaction typically requires careful monitoring of temperature and pH to ensure high yields and selectivity .

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydroxybutan-2-one consists of a four-carbon chain with two hydroxyl groups located on the second and third carbons. The structural formula can be represented as follows:

HOC(OH)C(O)CH3\text{HO}-\text{C}(\text{OH})-\text{C}(\text{O})-\text{CH}_3

Data

Key data regarding its structure includes:

  • Molecular Weight: 104.10 g/mol
  • Boiling Point: Approximately 200 °C
  • Melting Point: Not well-defined due to its hygroscopic nature.
Chemical Reactions Analysis

Reactions

3,4-Dihydroxybutan-2-one participates in various chemical reactions:

  1. Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
  2. Reduction: It can undergo further reduction to yield alcohols or other derivatives.
  3. Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

Technical Details

For example, when treated with acetic anhydride, 3,4-dihydroxybutan-2-one can form diacetate esters, which are useful in organic synthesis .

Mechanism of Action

Process

In metabolic pathways, 3,4-dihydroxybutan-2-one acts as an intermediate in the synthesis of riboflavin. The enzyme L-3,4-dihydroxybutan-2-one 4-phosphate synthase catalyzes its formation through a mechanism involving intramolecular rearrangement and phosphate transfer .

Data

The reaction typically requires divalent cations such as magnesium ions for optimal activity. The mechanism involves breaking and forming bonds that rearrange the carbon skeleton into the desired product.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Mild
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • pH: Neutral when dissolved in water.
  • Reactivity: Reacts with strong oxidizing agents; stable under normal conditions.

Relevant analyses indicate that its stability is influenced by temperature and pH levels, which affect its reactivity and potential applications .

Applications

3,4-Dihydroxybutan-2-one has several scientific uses:

  1. Biochemical Research: It serves as an important intermediate in studies related to riboflavin biosynthesis.
  2. Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  3. Organic Synthesis: Used as a building block in synthesizing more complex organic molecules.
Biosynthesis and Metabolic Pathways

Role in Riboflavin Biosynthesis Across Microbial Taxa

3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) serves as an essential precursor for the xylene ring in riboflavin (vitamin B₂) biosynthesis across diverse microbial lineages. This four-carbon compound is generated from the five-carbon sugar phosphate D-ribulose 5-phosphate (Ru5P) via a metal-dependent rearrangement reaction catalyzed by 3,4-dihydroxy-2-butanone 4-phosphate synthase (DHBPS; EC 4.1.99.12), encoded by the ribB gene in bacteria [1] [2]. The pathway convergence occurs when DHBP condenses with 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione (derived from GTP) to form 6,7-dimethyl-8-ribityllumazine, the immediate precursor of riboflavin [3] [9].

Microbial taxa exhibit significant organizational diversity in their riboflavin biosynthesis machinery. Gram-negative bacteria like Escherichia coli and Vibrio cholerae possess monofunctional DHBPS enzymes [1]. In contrast, Gram-positive pathogens, including Mycobacterium tuberculosis and Streptococcus pneumoniae, express bifunctional enzymes where DHBPS is fused with GTP cyclohydrolase II (GCHII), catalyzing the first committed step in the GTP branch of the pathway [8]. Filamentous fungi like Ashbya gossypii leverage DHBPS activity for industrial riboflavin overproduction, with transcriptional upregulation occurring during stationary phase when primary growth ceases [5] [9]. Archaeal species such as Methanococcus jannaschii conserve the DHBPS reaction but exhibit distinct metal coordination properties compared to bacterial counterparts [10].

Table 1: Taxonomic Distribution and Functional Organization of DHBPS

Taxonomic GroupRepresentative OrganismsDHBPS OrganizationFunctional Significance
Gram-negative BacteriaEscherichia coli, Vibrio cholerae, Salmonella typhimuriumMonofunctional (RibB)Essential for pathogens lacking riboflavin transporters; validated drug target
Gram-positive BacteriaMycobacterium tuberculosis, Streptococcus pneumoniaeBifunctional (RibA2: DHBPS/GCHII)Enhanced catalytic efficiency; essential for virulence in pathogenic species
FungiAshbya gossypii, Candida albicansMonofunctionalKey enzyme in industrial riboflavin overproduction strains
ArchaeaMethanococcus jannaschiiMonofunctionalConservation of catalytic function with structural adaptations

Pathogenic reliance on de novo riboflavin biosynthesis underscores DHBPS’s therapeutic relevance. Mycobacterium tuberculosis, Helicobacter pylori, and Salmonella enterica strictly require functional DHBPS for survival and virulence, as they cannot acquire sufficient riboflavin from host environments [1] [7]. This essentiality, coupled with the absence of the pathway in humans, positions DHBPS as a promising target for novel antibacterial agents [1] [8].

Enzymatic Mechanisms of 3,4-Dihydroxy-2-Butanone-4-Phosphate Synthase (DHBPS)

DHBPS orchestrates a complex multistep transformation involving dehydration, skeletal rearrangement, and formate elimination to convert Ru5P into DHBP and formate. Recent mechanistic studies using time-resolved crystallography and acid-quench NMR with ¹³C-labeled Ru5P have identified two transient intermediates [6]:

  • Enolization/Dehydration: Metal-assisted deprotonation at C1 of Ru5P generates a cis-enediolate intermediate, followed by dehydration to yield 3-keto-D-ribulose 5-phosphate.
  • Skeletal Rearrangement: A 1,2-alkyl shift fuses C3 with C5, forming a branched-chain intermediate with a hydrated C4 (1-deoxy-D-glycero-tetrulose 4-phosphate hydrate).
  • Formate Elimination: Cleavage of the C3-C4 bond releases formate and produces the final product, DHBP.

Table 2: Key Active Site Residues and Functional Roles in DHBPS Catalysis

Residue (V. cholerae)Conservation (%)Role in CatalysisExperimental Evidence
Glu39>95%Initiates enolization via C1 deprotonationE39A mutation abolishes activity; coordinates metal A
His93>90%Stabilizes transition states; coordinates metal ionsH93N reduces activity >1000-fold; metal ligand
Asp102>98%Coordinates metal ions; stabilizes phosphateD102N mutation inactivates enzyme; binds Mg²⁺
Arg134>95%Anchors Ru5P phosphate groupR134A disrupts substrate binding; salt bridge
Glu185 (M. jannaschii numbering)>85%Activates C3 for rearrangement; second coordination sphereEssential in archaeal DHBPS; contacts C3-H

Metal ion dependency is a hallmark of DHBPS catalysis. While early studies proposed a dinuclear metal center, recent biochemical and spectroscopic data demonstrate that a single Mg²⁺ ion suffices for full activity in V. cholerae DHBPS [6]. This catalytic Mg²⁺ adopts octahedral coordination, interacting with the substrate’s O2, O3, and O4 hydroxyl groups, and conserved acidic residues (Glu39, Asp102 in V. cholerae). A second metal site, occupied by Zn²⁺ or Ca²⁺ in some crystal structures, appears structurally important but catalytically non-essential [6] [10].

Conformational dynamics regulate substrate access and catalysis. Upon Ru5P binding, a conserved active site loop (Loop1) transitions from an open to a closed conformation, sequestering the substrate and catalytic residues [1] [7]. This induced-fit mechanism excludes water and positions catalytic groups precisely. Competitive inhibitors like 4-phospho-D-erythronohydroxamic acid (4PEH) exploit this mechanism by mimicking Ru5P’s phosphate and carbonyl groups but cannot undergo dehydration, stalling the enzyme in a closed, inactive state [1].

Genetic Regulation of DHBPS in Pathogenic Bacteria

DHBPS expression is tightly integrated into riboflavin biosynthesis regulons in pathogenic bacteria, responding to cellular flavin status and environmental cues. In Salmonella and Escherichia coli, the rib operon (containing ribB) is repressed by Riboflavin-responsive regulators (RibR in Gram-positives; unknown factors in Gram-negatives) when intracellular FMN/FAD pools are sufficient [1] [3]. Transcriptomic analyses reveal upregulation of ribB during intracellular infection phases where host riboflavin is limited, as observed in Mycobacterium tuberculosis within macrophages [8].

Bifunctional enzymes in pathogenic Actinobacteria exhibit complex allosteric regulation. Mycobacterium tuberculosis RibA2 (DHBPS/GCHII) dimerizes via its GCHII domains, and this quaternary structure is essential for optimal DHBPS activity [8]. Kinetic studies show the DHBPS domain in the full-length bifunctional enzyme exhibits significantly higher activity (>5-fold) than the isolated monofunctional domain, suggesting interdomain communication enhances catalytic efficiency [8].

Table 3: Genetic and Biochemical Regulation of DHBPS in Pathogenic Bacteria

OrganismGene/OperonRegulatorInducing ConditionsEffect on DHBPS
Salmonella typhimuriumribB (monofunctional)FMN-dependent riboswitchRiboflavin deficiency~8-fold transcriptional upregulation
Mycobacterium tuberculosisribA2 (bifunctional DHBPS/GCHII)Unknown (possibly FAD-responsive)Intracellular macrophage residenceEnhanced protein stability and activity
Streptococcus pneumoniaeribB (monofunctional)RibR repressorLow flavin cofactorsDerepression of rib operon
Vibrio choleraeribB (monofunctional)CRP-cAMP complexCarbon source limitationIncreased expression during glucose starvation

Transcriptional dynamics in riboflavin-overproducing fungi illustrate conserved regulatory principles. In Ashbya gossypii, RIB3 (encoding DHBPS) mRNA levels increase >4-fold during stationary phase, driven by promoter induction rather than mRNA stabilization [5]. This correlates with elevated DHBPS specific activity and riboflavin secretion, indicating transcriptional control gates pathway flux. Similar mechanisms likely operate in pathogenic fungi like Candida albicans, where DHBPS is essential under riboflavin-limited conditions [3].

Evolutionary Conservation of Riboflavin Pathway Enzymes

DHBPS exhibits exceptional structural conservation across all three domains of life, reflecting its indispensable metabolic role. Crystal structures from bacteria (V. cholerae, E. coli), archaea (M. jannaschii), and fungi (C. albicans) share a core α+β fold with a central twisted β-sheet flanked by α-helices [1] [7] [10]. Despite low sequence identity (26-60%), these enzymes display remarkable structural homology, with root mean square deviations (RMSDs) of 0.58–1.30 Å for >180 Cα atoms when superimposed [1].

Quaternary structure evolution reveals adaptive variations. Most bacterial and eukaryotic DHBPS enzymes function as homodimers with active sites positioned at the dimer interface [7]. Each monomer contributes residues to its partner’s active site, explaining the obligate dimerization requirement for catalysis. Archaeal DHBPS (M. jannaschii) retains this dimeric architecture but exhibits distinct metal coordination geometry, possibly reflecting adaptation to extreme environments [10]. Bifunctional enzymes in Actinobacteria represent an evolutionary innovation where gene fusion created a DHBPS-GCHII chimera, optimizing substrate channeling between pathway branches [8].

Figure 4: Evolutionary Relationships of DHBPS Enzymes Based on Structural Homology

High Structural Conservation (RMSD <1.0 Å)│├───Gram-negative Bacteria (E. coli, V. cholerae, S. typhimurium)│   ││   └───Conserved dimer interface; flexible Loop1│├───Gram-positive Bacteria (S. pneumoniae)│   ││   └───Strengthened dimer interface; monofunctional│├───Actinobacteria (M. tuberculosis)│   ││   └───Bifunctional fusion with GCHII; altered oligomerization│├───Fungi (C. albicans, A. gossypii)│   ││   └───Reduced loop flexibility; conserved active site│└───Archaea (M. jannaschii)│└───Divergent metal coordination; thermostable dimer

Active site residues show near-perfect conservation, underscoring mechanistic constraints. Catalytic glutamate (Glu39 in V. cholerae), metal-coordinating aspartate (Asp102), and phosphate-anchoring arginine (Arg134) are invariant across >200 sequenced species [1] [7] [10]. Loop1 flexibility varies phylogenetically; bacterial enzymes exhibit large conformational changes upon substrate binding, while C. albicans DHBPS shows minimal loop movement, suggesting distinct kinetic regulation mechanisms [1]. This conservation validates DHBPS as a broad-spectrum antimicrobial target, as inhibitors designed against the active site could potentially inhibit the enzyme across diverse pathogens [1] [8].

Properties

CAS Number

57011-15-1

Product Name

3,4-Dihydroxybutan-2-one

IUPAC Name

3,4-dihydroxybutan-2-one

Molecular Formula

C4H8O3

Molecular Weight

104.1 g/mol

InChI

InChI=1S/C4H8O3/c1-3(6)4(7)2-5/h4-5,7H,2H2,1H3

InChI Key

SEYLPRWNVFCVRQ-UHFFFAOYSA-N

SMILES

CC(=O)C(CO)O

Synonyms

3,4-dihydroxy-2-butanone
dihydroxy-butanone

Canonical SMILES

CC(=O)C(CO)O

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